Cas no 1700130-67-1 ({1,8,10-triazatricyclo7.4.0.0,2,7trideca-8,10,12-trien-13-yl}methanamine)

{1,8,10-triazatricyclo7.4.0.0,2,7trideca-8,10,12-trien-13-yl}methanamine structure
1700130-67-1 structure
商品名:{1,8,10-triazatricyclo7.4.0.0,2,7trideca-8,10,12-trien-13-yl}methanamine
CAS番号:1700130-67-1
MF:C11H16N4
メガワット:204.271541595459
CID:6422402
PubChem ID:103281458

{1,8,10-triazatricyclo7.4.0.0,2,7trideca-8,10,12-trien-13-yl}methanamine 化学的及び物理的性質

名前と識別子

    • {1,8,10-triazatricyclo7.4.0.0,2,7trideca-8,10,12-trien-13-yl}methanamine
    • {1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-8,10,12-trien-13-yl}methanamine
    • 1700130-67-1
    • EN300-1119535
    • インチ: 1S/C11H16N4/c12-7-8-5-6-13-11-14-9-3-1-2-4-10(9)15(8)11/h5-6,9-10H,1-4,7,12H2
    • InChIKey: ATTDMDVSSTVRBP-UHFFFAOYSA-N
    • ほほえんだ: N12C(=CC=NC1=NC1CCCCC21)CN

計算された属性

  • せいみつぶんしりょう: 204.137496527g/mol
  • どういたいしつりょう: 204.137496527g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 356
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.7

{1,8,10-triazatricyclo7.4.0.0,2,7trideca-8,10,12-trien-13-yl}methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1119535-1.0g
{1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-8,10,12-trien-13-yl}methanamine
1700130-67-1
1g
$1785.0 2023-05-23
Enamine
EN300-1119535-5.0g
{1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-8,10,12-trien-13-yl}methanamine
1700130-67-1
5g
$5179.0 2023-05-23
Enamine
EN300-1119535-0.5g
{1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-8,10,12-trien-13-yl}methanamine
1700130-67-1 95%
0.5g
$1289.0 2023-10-27
Enamine
EN300-1119535-2.5g
{1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-8,10,12-trien-13-yl}methanamine
1700130-67-1 95%
2.5g
$2631.0 2023-10-27
Enamine
EN300-1119535-10.0g
{1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-8,10,12-trien-13-yl}methanamine
1700130-67-1
10g
$7681.0 2023-05-23
Enamine
EN300-1119535-1g
{1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-8,10,12-trien-13-yl}methanamine
1700130-67-1 95%
1g
$1343.0 2023-10-27
Enamine
EN300-1119535-10g
{1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-8,10,12-trien-13-yl}methanamine
1700130-67-1 95%
10g
$5774.0 2023-10-27
Enamine
EN300-1119535-0.05g
{1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-8,10,12-trien-13-yl}methanamine
1700130-67-1 95%
0.05g
$1129.0 2023-10-27
Enamine
EN300-1119535-0.1g
{1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-8,10,12-trien-13-yl}methanamine
1700130-67-1 95%
0.1g
$1183.0 2023-10-27
Enamine
EN300-1119535-0.25g
{1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-8,10,12-trien-13-yl}methanamine
1700130-67-1 95%
0.25g
$1235.0 2023-10-27

{1,8,10-triazatricyclo7.4.0.0,2,7trideca-8,10,12-trien-13-yl}methanamine 関連文献

{1,8,10-triazatricyclo7.4.0.0,2,7trideca-8,10,12-trien-13-yl}methanamineに関する追加情報

Chemical Profile of {1,8,10-triazatricyclo7.4.0.0,2,7trideca-8,10,12-trien-13-yl}methanamine (CAS No. 1700130-67-1)

{1,8,10-triazatricyclo7.4.0.0,2,7trideca-8,10,12-trien-13-yl}methanamine, identified by its unique Chemical Abstracts Service (CAS) number 1700130-67-1, represents a structurally intricate compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. The compound's nomenclature suggests a complex tricyclic framework adorned with multiple nitrogen-containing heterocycles and a terminal amine functionality. This molecular architecture not only presents challenges in synthesis but also opens up intriguing possibilities for biological activity and material science applications.

The core structure of {1,8,10-triazatricyclo7.4.0.0,2,7trideca-8,10,12-trien-13-yl}methanamine consists of a tricycloheptane scaffold that has been modified to incorporate three nitrogen atoms into the ring system. This modification creates a highly strained environment that can influence the compound's reactivity and binding properties. The presence of multiple double bonds further enhances the compound's potential for functionalization and interaction with biological targets.

In recent years, there has been growing interest in tricyclic compounds due to their ability to mimic natural product scaffolds and exhibit diverse biological activities. The nitrogen-rich nature of {1,8,10-triazatricyclo7.4.0.0,2,7trideca-8,10,12-trien-13-yl}methanamine makes it an attractive candidate for further exploration in drug discovery programs. Researchers have been particularly interested in its potential as a scaffold for kinase inhibitors and other enzyme-targeting agents.

One of the most compelling aspects of {1,8,10-triazatricyclo7.4.0.0,2,7trideca-8,10,12-trien-13-yl}methanamine is its structural similarity to certain natural products known for their pharmacological properties. For instance, compounds with similar tricyclic frameworks have been shown to interact with proteins in ways that modulate cellular signaling pathways. This has led to investigations into how modifications of the core structure can enhance or alter these interactions.

The synthesis of {1,8,10-triazatricyclo7.4.0.0,2,7trideca-8,10,12-trien-13-yl}methanamine presents significant synthetic challenges due to the complexity of the tricyclic system and the need to introduce multiple nitrogen atoms with precise stereochemistry. However, recent advances in synthetic methodology have made it possible to access such complex molecules with increasing efficiency and precision。 These advancements include the use of transition metal-catalyzed reactions and novel ligand systems that facilitate ring-closing metathesis and other key transformations.

From a computational chemistry perspective, {1, 8, 10-triazatricyclo7。 4。 0。 0,2,7trideca - 8, 10,12 - trien -13 - yl}methanamine has been studied using various molecular modeling techniques to predict its binding affinity and interaction modes with potential biological targets。 These studies have provided valuable insights into how structural modifications can optimize activity against specific enzymes or receptors。 For example, computational analyses have suggested that subtle changes in the positions of substituents on the tricyclic ring can significantly alter binding affinities。

In addition to its pharmaceutical potential, {1, 8, 10 - triazatricyclo7。4。 0。 0,2,7trideca - 8, 10,12 - trien -13 - yl}methanamine has shown promise in material science applications due to its rigid three-dimensional structure。 Such compounds can serve as building blocks for designing novel materials with specific mechanical or electronic properties。 Researchers are exploring how variations in the nitrogen content and substitution patterns can influence material characteristics such as rigidity、 thermal stability、 and electronic conductivity。

The latest research on {1, 8, 10 - triazatricyclo7。4。 0。 0,2,7trideca - 8, 10,12 - trien -13 - yl}methanamine has also focused on its role as a precursor for more complex derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties。 By leveraging modern synthetic strategies , scientists are able to generate libraries of related compounds that can be screened for desired properties using high-throughput methods。

One particularly exciting area of investigation is the use of {1, 8, 10 - triazatricyclo7。4。 0。 0،2،7trideca - 8،10 ,12 - trien -13 - yl}methanamine as a scaffold for developing new antiviral agents 。 The compound's ability to interact with viral proteases and other essential enzymes has made it a promising candidate for further exploration in this field 。 Preliminary studies have shown that derivatives of this compound can inhibit viral replication by targeting critical steps in the viral life cycle。

Another emerging application is in the development of novel agrochemicals 。 The unique structural features of {1 , 8 , 10 - triazatricyclo7 。4 。 0 。 0 ,2 ,7trideca - 8 ,10 ,12 - trien -13 - yl}methanamine make it an attractive candidate for designing compounds that can interact with plant-specific enzymes or receptors , leading to improved crop protection agents . These efforts are part of broader initiatives aimed at developing sustainable agricultural solutions through innovative chemical design。

The future prospects for {1 ,8 ,10 – triazatricyclo7 .4 .0 .0 ,2 ,7trideca – 8 ,10 ,12 – trien –13 – yl}methanamine are bright , with ongoing research expected to uncover new applications across multiple disciplines . As synthetic methodologies continue to evolve , access to increasingly complex molecules like this one will become more routine , paving the way for further discoveries . The intersection of organic chemistry 、 medicinal chemistry 、 and materials science will undoubtedly drive innovation in this field for years to come。

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